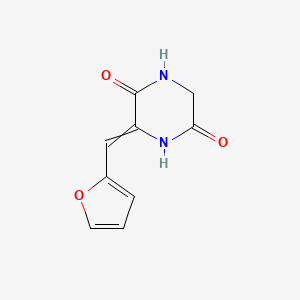
3-(Furan-2-ylmethylidene)piperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Furan-2-ylmethylidene)piperazine-2,5-dione is a heterocyclic compound that features a piperazine ring substituted with a furan moiety. This compound is of interest due to its potential biological activities and its role as a building block in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethylidene)piperazine-2,5-dione can be achieved through various methods. One common approach involves the Ugi reaction, a multicomponent reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to form the desired product. This reaction is typically carried out under mild conditions and can be followed by post-transformation steps to enhance the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Ugi reactions followed by purification processes such as crystallization or chromatography. The use of green catalysts like trimethylsilyl trifluoromethane sulfonate (TMSOTf) can improve the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
3-(Furan-2-ylmethylidene)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form piperazine derivatives with different substitution patterns.
Substitution: The furan moiety can undergo electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions include various substituted piperazine-2,5-dione derivatives and furan derivatives, which can be further utilized in medicinal chemistry and drug development .
科学研究应用
3-(Furan-2-ylmethylidene)piperazine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 3-(Furan-2-ylmethylidene)piperazine-2,5-dione involves its interaction with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione: Known for its anticancer activity.
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: Exhibits antibreast cancer and anti-inflammatory properties.
Uniqueness
3-(Furan-2-ylmethylidene)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its furan moiety contributes to its reactivity and potential for diverse chemical transformations, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C9H8N2O3 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC 名称 |
3-(furan-2-ylmethylidene)piperazine-2,5-dione |
InChI |
InChI=1S/C9H8N2O3/c12-8-5-10-9(13)7(11-8)4-6-2-1-3-14-6/h1-4H,5H2,(H,10,13)(H,11,12) |
InChI 键 |
PTQUYLDFHURNBC-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC(=CC2=CC=CO2)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


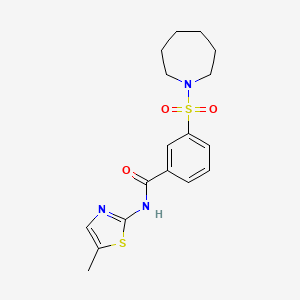
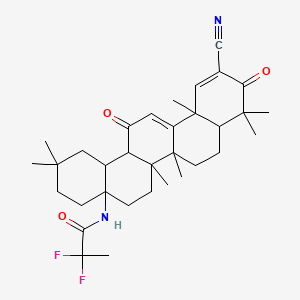

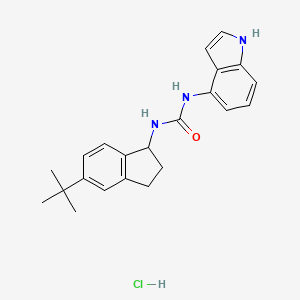
![2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride](/img/structure/B12513492.png)
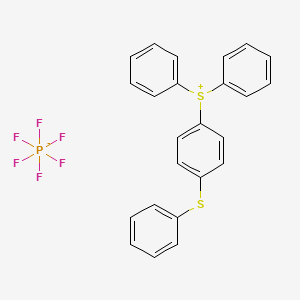
![2-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B12513502.png)


![1-[4-(4-Methoxyquinazolin-2-yl)phenyl]ethanone](/img/structure/B12513520.png)

![6-(4-Chlorophenyl)-2-(3-phenylprop-2-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12513527.png)

![10-(2-Methylphenyl)benzo[h]quinoline](/img/structure/B12513542.png)
